molecular formula C15H12BrClN2O4 B3538109 2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No.: B3538109
M. Wt: 399.62 g/mol
InChI Key: RTCWGEOSPJHBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo and chloro-substituted phenoxy group, as well as a nitro-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the bromination and chlorination of phenol to form 2-bromo-4-chlorophenol.

    Acylation: The phenoxy intermediate is then reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(2-bromo-4-chlorophenoxy)acetyl chloride.

    Amidation: The final step involves the reaction of 2-(2-bromo-4-chlorophenoxy)acetyl chloride with 2-methyl-5-nitroaniline to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo and chloro groups can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxy derivatives.

    Reduction: Formation of 2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-aminophenyl)acetamide.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the phenoxy and acetamide groups may facilitate binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-chlorophenoxy)-N-(2-methylphenyl)acetamide: Lacks the nitro group, which may result in different chemical and biological properties.

    2-(2-bromo-4-chlorophenoxy)-N-(2-nitrophenyl)acetamide: Lacks the methyl group, potentially affecting its reactivity and interactions.

    2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)ethanamide: Has an ethanamide group instead of an acetamide group, which may influence its chemical behavior.

Uniqueness

2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is unique due to the combination of bromo, chloro, nitro, and methyl groups in its structure. This unique combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O4/c1-9-2-4-11(19(21)22)7-13(9)18-15(20)8-23-14-5-3-10(17)6-12(14)16/h2-7H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCWGEOSPJHBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.